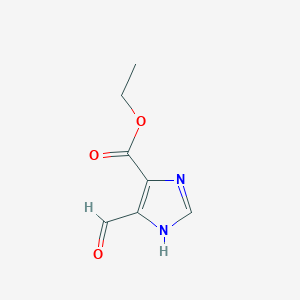

![molecular formula C10H7FOS B1368933 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone CAS No. 187658-19-1](/img/structure/B1368933.png)

1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

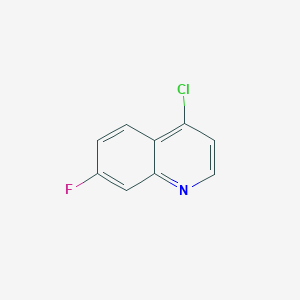

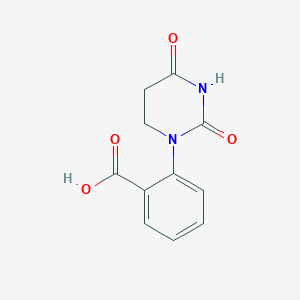

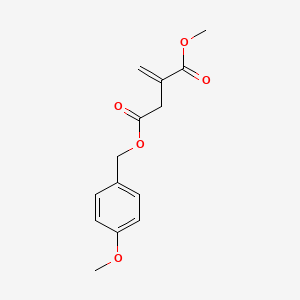

1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone, also known as FBTE, is a chemical compound with a molecular formula of C10H7FOSS. It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular formula of 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone is C10H7FOS, and its molecular weight is 194.23 g/mol . The structure of this compound was obtained from ethyl alcohol by slow evaporation .Chemical Reactions Analysis

Thiophene is a heterocyclic compound that is aromatic as indicated by its extensive substitution reactions . In most of its reactions, it resembles benzene . Thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .Scientific Research Applications

Synthesis and Characterization

- Compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, synthesized using click chemistry, was characterized for its structure and thermal stability, indicating potential applications in pharmaceuticals (Govindhan et al., 2017).

- The one-pot synthesis of 3-aminobenzo[b]thiophenes demonstrated a convenient approach to similar compounds, highlighting their potential in chemical synthesis (Androsov et al., 2010).

Biomedical Research

- A study on functionalized sulfur-containing heterocyclic analogs indicated the potential of these compounds in cancer therapy, specifically in laryngeal carcinoma treatment (Haridevamuthu et al., 2023).

- Schiff bases synthesized from similar fluorobenzo thiophene derivatives showed antimicrobial activity, indicating their usefulness in developing new antimicrobial agents (Puthran et al., 2019).

Pharmaceutical Research

- The antimicrobial activity of novel 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derived from similar compounds suggests potential in creating new antimicrobial drugs (Kumar et al., 2019).

Optical and Electronic Applications

- A study on tuning the solid-state fluorescence of a twisted π-conjugated molecule, synthesized using a similar compound, provides insights into developing new materials for electronic and optical applications (Dong et al., 2012).

Chemical Synthesis

- The synthesis of 2-Acylbenzo[b]thiophenes using Cu-Catalyzed α-C-H Functionalization of 2-Halochalcones, a process related to the synthesis of similar compounds, is significant for the development of new chemical intermediates (Sangeetha & Sekar, 2017).

Safety and Hazards

properties

IUPAC Name |

1-(5-fluoro-1-benzothiophen-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWDKOQPKHAVSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC2=C1C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

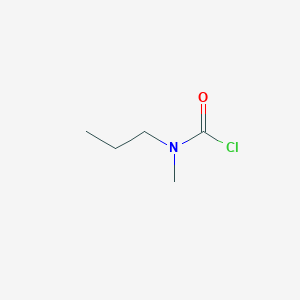

![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)